1H-pyrrolo[3,2-h]quinolin-8-amine

Trinucleotide repeat disorders DNA mismatch recognition Small-molecule DNA ligands

1H-Pyrrolo[3,2-h]quinolin-8-amine (PQA) is a uniquely angular, tricyclic heteroaromatic scaffold. Its non-linear hydrogen-bonding surface enables high-affinity binding to CTG trinucleotide repeats and pyrimidine bulge DNAs—a capability absent in linear quinoline isomers. The 8-amino group is essential for both DNA recognition and synthetic elaboration into potent QR2 inhibitors (IC50 = 4.1 nM) and 5-HT2B-selective ligands. For repeat-expansion disease probes, photochemotherapeutic angelicin bioisosteres, or subtype-selective GPCR libraries, PQA provides a geometrically and functionally unique starting point that is structurally non-interchangeable with generic pyrroloquinoline alternatives.

Molecular Formula C11H9N3
Molecular Weight 183.214
CAS No. 80077-07-2
Cat. No. B2828723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[3,2-h]quinolin-8-amine
CAS80077-07-2
Molecular FormulaC11H9N3
Molecular Weight183.214
Structural Identifiers
SMILESC1=CC2=CC=NC2=C3C1=CC=C(N3)N
InChIInChI=1S/C11H9N3/c12-9-4-3-7-1-2-8-5-6-13-10(8)11(7)14-9/h1-6,14H,12H2
InChIKeyZMCYXLBWPFTCKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[3,2-h]quinolin-8-amine (CAS 80077-07-2): A Tricyclic Heteroaromatic Building Block with Differentiated DNA-Binding Topology


1H-Pyrrolo[3,2-h]quinolin-8-amine (PQA; CAS 80077-07-2) is a tricyclic heteroaromatic compound comprising a pyrrole ring angularly fused to a quinoline system, bearing a primary amine at the 8-position. Commercially available as a powder with ≥95% purity and a melting point of 115–116 °C , PQA is characterized by a non-linear hydrogen-bonding surface that is structurally complementary to thymine bases in DNA [1]. This angular topology distinguishes PQA from linear heterocyclic DNA binders and from the parent 1H-pyrrolo[3,2-h]quinoline (CAS 233-88-5), which lacks the 8-amino group critical for both hydrogen-bond donor capacity and synthetic derivatization.

Why 1H-Pyrrolo[3,2-h]quinolin-8-amine Cannot Be Generically Substituted by Analogous Heterocycles


The pyrrolo[3,2-h]quinoline scaffold exhibits a unique angular topology that creates a non-linear hydrogen-bonding surface—a geometric feature absent in linear quinoline or simple pyrroloquinoline isomers. Experimentally, PQA derivatives bind to pyrimidine bulge DNAs and CNG trinucleotide repeats, while quinoline derivatives lacking the pyrrole ring show much lower binding affinity [1]. Similarly, within the photochemotherapeutic domain, pyrrolo[3,2-h]quinolinones demonstrate phototoxicity comparable to or exceeding angelicin without inducing DNA damage, a liability inherent to psoralen-based photochemotherapeutics [2]. These observations underscore that the precise angular ring fusion, the position of the 8-amino substituent, and the resulting hydrogen-bonding geometry are not interchangeable with isomeric or simplified core structures. Generic substitution based solely on heterocycle class or molecular formula therefore carries a high risk of losing target engagement, photochemical performance, or safety profile.

1H-Pyrrolo[3,2-h]quinolin-8-amine: Quantified Differentiation Evidence Against Closest Comparators


CTG/CCG Trinucleotide Repeat DNA Binding: PQA Derivatives vs. Quinoline Derivatives Lacking the Pyrrole Ring

PQA derivatives bearing alkylamino linkers demonstrated binding to pyrimidine bulge DNAs and CNG (N=T and C) trinucleotide repeats in vitro. In direct comparison, quinoline derivatives lacking the pyrrole ring showed qualitatively much lower binding affinity under identical experimental conditions [1]. The angular tricyclic system of PQA provides a non-linear hydrogen-bonding surface complementary to thymine, a geometric feature not accessible to monocyclic or linear bicyclic quinoline binders.

Trinucleotide repeat disorders DNA mismatch recognition Small-molecule DNA ligands

Photoantiproliferative Potency: Pyrrolo[3,2-h]quinolinones vs. Angelicin in Human Tumor Cell Lines

Pyrrolo[3,2-h]quinolinones, designed as angular bioisosters of the furocoumarin angelicin, were evaluated for phototoxicity against a panel of four human tumor cell lines. Derivatives 8j and 8k displayed submicromolar phototoxicity with IC50 values of 0.5–1.1 μM and 0.6–1.0 μM, respectively, proving comparable or more potent than angelicin under UVA irradiation [1][2]. Importantly, these compounds exerted their antiproliferative effect without detectable DNA damage, a critical differentiator from psoralens (e.g., 8-MOP) that form DNA interstrand cross-links.

Photochemotherapy PUVA therapy Anticancer photosensitizers

Quinone Reductase 2 (QR2) Inhibition: N8-Methyl-Ammosamide B vs. Parent Ammosamide B

Within the pyrroloquinoline ammosamide series, methylation of the 8-amino group of ammosamide B produced a 14.9-fold increase in QR2 inhibitory potency, shifting the IC50 from 61 nM (parent ammosamide B) to 4.1 nM (N8-methyl analog) [1]. This stands in contrast to the general SAR trend within the series, where structural divergence from ammosamide B typically decreased potency (range: 4.1 to 25,200 nM across the library). The sensitivity of QR2 inhibition to the 8-amino substitution state underscores the functional importance of this position and provides a quantitatively validated chemotype for developing potent QR2 inhibitors.

Quinone reductase 2 Cancer chemoprevention Ammosamide analogs

5-HT2 Receptor Subtype Selectivity: Pyrrolo[3,2-h]quinoline Derivative vs. 5-HT2A/5-HT2C Receptors

The (S)-1-(1H-pyrrolo[3,2-h]quinolin-1-yl)propan-2-amine derivative was profiled across human 5-HT2 receptor subtypes expressed in CHO cells. This compound displayed an EC50 of 45 nM at 5-HT2B, compared to 446 nM at 5-HT2A (~9.9-fold selectivity) and 97 nM at 5-HT2C (~2.2-fold selectivity) [1]. The approximately 10-fold preference for 5-HT2B over 5-HT2A is noteworthy because 5-HT2A agonism is associated with hallucinogenic effects, whereas 5-HT2B modulation is implicated in peripheral and central therapeutic indications. This selectivity profile is scaffold-dependent and would not be expected from simple quinoline or indole-based 5-HT ligands.

Serotonin receptor 5-HT2B selectivity GPCR ligand profiling

Phototoxicity Without Genotoxicity: Pyrrolo[3,2-h]quinolinones vs. Psoralens (8-MOP/5-MOP) in DNA Damage Liability

The mechanism of cellular death induced by pyrrolo[3,2-h]quinolinones upon UVA irradiation was characterized by flow cytometry as primarily apoptotic, without detectable DNA damage as assessed by standard genotoxicity assays [1]. This stands in stark contrast to the clinical psoralens 8-methoxypsoralen (8-MOP) and 5-methoxypsoralen (5-MOP), which exert phototoxicity through [2+2]-photocycloaddition with DNA pyrimidine bases, forming both monoadducts and interstrand cross-links (ICL). The angular geometry of the pyrrolo[3,2-h]quinoline scaffold, analogous to angelicin, prevents the formation of DNA interstrand cross-links that are the primary origin of long-term PUVA side effects including mutagenicity and increased risk of neoplastic disease [2].

DNA damage-free phototherapy Angelicin bioisosters PUVA safety profile

Evidence-Backed Application Scenarios for 1H-Pyrrolo[3,2-h]quinolin-8-amine in Scientific Research and Drug Discovery


Small-Molecule Ligand Design for Trinucleotide Repeat Expansion Disorders (Myotonic Dystrophy Type 1, Huntington's Disease)

PQA serves as a validated molecular recognition unit for CTG and CCG trinucleotide repeat DNA sequences, enabling the design of dimeric ligands with alkylamino linkers that bind to pyrimidine bulge structures. This application is directly supported by the Matsumoto et al. (2016) study demonstrating that PQA derivatives engage CNG repeats while quinoline-only analogs fail to bind [1]. Researchers developing chemical probes for repeat-expansion diseases—including myotonic dystrophy type 1 (DM1) and Huntington's disease—should prioritize PQA-based scaffolds over simpler quinoline derivatives for achieving sequence-specific DNA recognition.

Photochemotherapeutic Agent Development with Reduced Genotoxicity Risk

The pyrrolo[3,2-h]quinolinone chemotype enables photodynamic antiproliferative activity at submicromolar IC50 while avoiding the DNA interstrand cross-linking that underlies psoralen-associated carcinogenicity [2]. This evidence positions 1H-pyrrolo[3,2-h]quinolin-8-amine as a key synthetic intermediate for constructing angelicin bioisosters suitable for PUVA-like phototherapy of hyperproliferative skin disorders (psoriasis, cutaneous T-cell lymphoma), where eliminating long-term genotoxic risk is a critical procurement criterion for lead compound libraries.

Quinone Reductase 2 (QR2) Inhibitor Lead Optimization for Cancer Chemoprevention

The 8-amino-substituted pyrroloquinoline scaffold is the pharmacophoric core of the most potent QR2 inhibitor reported in the ammosamide series (IC50 = 4.1 nM for the N8-methyl analog vs. 61 nM for parent ammosamide B) [3]. Medicinal chemistry teams pursuing QR2 as a cancer chemoprevention target should procure 1H-pyrrolo[3,2-h]quinolin-8-amine as the starting point for focused library synthesis, given that methylation at the 8-amino position provides a 15-fold potency gain—a quantitatively established SAR inflection point.

Selective 5-HT2B Receptor Probe Development for CNS and Peripheral Indications

The pyrrolo[3,2-h]quinoline scaffold, when elaborated with an (S)-1-aminopropan-2-yl side chain at the N1 position, yields a compound with ~10-fold selectivity for 5-HT2B (EC50 = 45 nM) over 5-HT2A (EC50 = 446 nM) [4]. This selectivity profile is relevant for programs targeting 5-HT2B in valvular heart disease, pulmonary hypertension, or migraine, where 5-HT2A-mediated hallucinogenic activity must be minimized. The differentiated selectivity landscape of the angular pyrrolo[3,2-h]quinoline topology makes it a strategically preferable scaffold over linear quinoline or indole-based 5-HT ligands in subtype-selective screening cascades.

Quote Request

Request a Quote for 1H-pyrrolo[3,2-h]quinolin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.